Creatine riboside

Description

Properties

IUPAC Name |

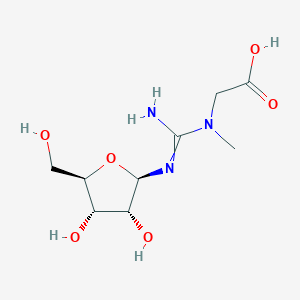

2-[[N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFEKXALPJEGN-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)C(=N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616693-92-5 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Creatine Riboside in Untargeted Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool in biomarker discovery and understanding disease pathology. Untargeted metabolomics, in particular, offers an unbiased approach to identifying novel metabolites that may serve as indicators of disease states. This technical guide provides an in-depth overview of the discovery of a novel cancer-associated metabolite, creatine riboside, through untargeted metabolomics. We will delve into the experimental protocols, quantitative data, and the underlying biological pathways associated with this significant finding.

This compound was first identified in an untargeted metabolomics analysis of urine samples from patients with non-small cell lung cancer (NSCLC).[1][2] Subsequent research has established it as a cancer cell-derived metabolite linked to arginine auxotrophy and a poor prognosis in lung and liver cancer.[2][3][4] Its discovery highlights the potential of untargeted metabolomics to uncover previously unknown metabolic alterations in cancer, opening new avenues for diagnostics and therapeutic interventions.

Experimental Protocols

The identification and quantification of this compound have been achieved through the use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following protocols are based on the methodologies described in the key publications that led to the discovery and characterization of this compound.

Untargeted Metabolomics for Discovery

The initial discovery of this compound was made using an untargeted approach to compare the metabolic profiles of urine from NSCLC patients and healthy controls. While the exact parameters from the initial discovery have not been detailed in a dedicated publication, a comprehensive, validated method for the quantification of this compound and related metabolites was subsequently published by Patel et al. (2020), which provides a robust protocol that can be adapted for untargeted analysis.[5][6][7]

Sample Preparation (Urine)

-

Thaw frozen urine samples on ice.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Transfer 50 µL of the supernatant to a new microcentrifuge tube.

-

Add 200 µL of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled this compound) to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of 50:50 acetonitrile:water for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar metabolites like this compound.[7]

-

Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is used for untargeted analysis to obtain accurate mass measurements for feature detection and identification.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire both full scan MS and MS/MS spectra.

-

Collision Energy: Ramped collision energy to obtain informative fragment spectra for identification.

-

Data Processing and Analysis

-

Peak Picking and Alignment: Raw data is processed using software such as XCMS, MS-DIAL, or Compound Discoverer to detect, align, and quantify metabolic features across all samples.

-

Statistical Analysis: Multivariate statistical analysis (e.g., PCA, PLS-DA) is used to identify features that are significantly different between cancer patients and controls.

-

Metabolite Identification: The accurate mass and fragmentation pattern of the significant feature corresponding to this compound are compared against metabolite databases (e.g., METLIN, HMDB) and a synthesized chemical standard for confident identification.

Targeted Quantitative Analysis

Following its discovery, a sensitive and specific UPLC-MS/MS method was developed for the routine quantification of this compound in biological samples.[5][6][7]

UPLC-MS/MS Parameters (Multiple Reaction Monitoring - MRM)

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

MRM Transitions:

-

This compound: m/z 264.1 → 132.1

-

Creatinine Riboside: m/z 246.1 → 114.0

-

Creatine: m/z 132.1 → 44.2

-

Creatinine: m/z 114.1 → 44.2

-

-

Internal Standard: Stable isotope-labeled this compound (m/z 267.1 → 135.1) is used for accurate quantification.

Quantitative Data

Untargeted and targeted metabolomics studies have consistently shown elevated levels of this compound in cancer patients, particularly those with NSCLC. The following tables summarize key quantitative findings from the literature.

| Analyte | Sample Type | Comparison | Fold Change / Observation | P-value | Reference |

| This compound | Urine | NSCLC (Stage I/II) vs. Controls | Significantly elevated in NSCLC | <0.0001 | [8] |

| This compound | Tissue | NSCLC Tumor vs. Adjacent Normal | 19-fold higher in tumor tissue | <0.00001 | [8] |

| This compound | Tissue | NSCLC Tumor (n=80) vs. Non-tumor (n=67) | Significantly elevated in tumor | <0.0001 | [2][3] |

| This compound | Urine | High vs. Low levels in NSCLC patients | High levels associated with poor prognosis | - | [2] |

| Cell Line Analysis | Observation | Reference |

| NSCLC and HCC cell lines vs. normal bronchial epithelial cells | Higher levels of this compound detected in cancer cell lines. | [3] |

Biological Signaling Pathways

The elevated production of this compound in cancer is a consequence of metabolic reprogramming, specifically the dysregulation of the urea cycle and the pentose phosphate pathway (PPP).

Creatine Biosynthesis and Degradation

Under normal physiological conditions, creatine is synthesized from the amino acids glycine and arginine in a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][9][10][11][12] Creatine is then non-enzymatically converted to creatinine.

References

- 1. Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Creatine - Wikipedia [en.wikipedia.org]

- 10. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Creatine Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine riboside (CR), a conjugate of creatine and ribose, has emerged as a significant biomarker in cancer research, particularly in lung and liver cancers.[1][2] Its elevated presence in the urine and tumor tissues of cancer patients suggests a deep involvement in deregulated tumor metabolism.[1][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its quantification, and a visual representation of its metabolic context. While extensive research has been conducted on its biological role, this guide consolidates the available data on its fundamental chemical and physical characteristics to support further research and development.

Chemical Identity and Structure

This compound is chemically known as N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine.[5] It is classified as a glycosylamine, formed through a β-N-glycosidic bond between creatine and ribose.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, many properties are predicted through computational models due to the compound's relatively recent identification and focus on its biological activity.

General and Physical Properties

| Property | Value | Source |

| Appearance | Solid powder | [5][6] |

| Molecular Formula | C₉H₁₇N₃O₆ | [5] |

| Molecular Weight | 263.25 g/mol | [5] |

| Exact Mass | 263.1117 u | [5] |

| Melting Point | Not Available | [7] |

| Boiling Point | 525.2 ± 60.0 °C (Predicted) | |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) |

Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Soluble | [8] |

| DMSO Solubility | 10 mM | [6] |

| logP (Octanol-Water Partition Coefficient) | -2.4 (ALOGPS, Predicted) | [7] |

| -4.4 (ChemAxon, Predicted) | [7] |

Acidity and Basicity

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.09 (Predicted) | [7] |

| pKa (Strongest Basic) | 11.44 (Predicted) | [7] |

Stability and Storage

| Condition | Stability | Source |

| Solid Powder | 3 years at -20°C, 2 years at 4°C | |

| In Solvent | 6 months at -80°C, 1 month at -20°C | |

| Shipping | Stable for a few weeks at ambient temperature | [5] |

Experimental Protocols

Synthesis of this compound

A straightforward method for the synthesis of this compound has been described, although detailed protocols are not widely published. The general procedure involves the reaction of ribose and creatine.

Methodology: this compound can be synthesized in modestly high yields by reacting ribose and creatine in the presence of ammonium bicarbonate and heating the mixture at 80°C for 10 minutes.[7] Further purification steps would be required to isolate the compound for analytical use.

Quantification of this compound in Urine by UPLC-ESI-MS/MS

A precise and sensitive ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed and validated for the simultaneous quantification of this compound, creatinine riboside, creatine, and creatinine in biological samples.[9][10]

Instrumentation:

-

Acquity UPLC System

-

Xevo TQ-S micro triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: Hydrophilic Interaction Chromatography (HILIC) column

-

Mobile Phase: Gradient elution

-

Run Time: 11.0 minutes

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (m/z):

-

This compound: 264.1 > 132.1

-

Creatinine riboside: 246.1 > 113.9

-

Creatine: 132.0 > 72.0

-

Creatinine: 114.0 > 85.8

-

Internal Standard (this compound-¹³C,¹⁵N₂): 267.1 > 134.9[9]

-

Method Validation: The method was validated according to regulatory guidelines for sensitivity, selectivity, calibration curve, stability, reproducibility, and ruggedness, demonstrating acceptable accuracy and precision. The linear range for this compound was established from 4.50 to 10,000 nM.[9][10]

Caption: UPLC-MS/MS workflow for this compound quantification.

Metabolic and Signaling Pathways

This compound is not a product of a direct enzymatic synthesis but rather appears to be formed from precursors that are abundant in cancer cells.[7] Its formation is intricately linked to dysregulated creatine metabolism, the pentose phosphate pathway (PPP), and altered nitrogen metabolism, particularly the urea cycle, in cancer cells.[1][11]

Creatine Metabolism and CR Formation

In healthy tissues, creatine is synthesized from arginine and glycine.[1] It is then taken up by cells and can be phosphorylated to phosphocreatine or non-enzymatically cyclized to creatinine for excretion.[1] In tumor tissues, elevated levels of both creatine and creatinine correlate with increased this compound levels, suggesting that dysregulated creatine metabolism provides the precursors for its formation.[1]

Caption: Overview of Creatine Metabolism and CR Formation.

Role of the Pentose Phosphate Pathway (PPP)

The ribose moiety of this compound is derived from the pentose phosphate pathway (PPP).[1] Cancer cells often exhibit an upregulated PPP to support nucleotide synthesis and manage oxidative stress. The increased flux through the PPP leads to a higher availability of ribose intermediates, which can then react with creatinine to form this compound.[1]

Association with Urea Cycle Dysfunction and Arginine Auxotrophy

Tumors with high levels of this compound often exhibit dysfunction in the mitochondrial urea cycle.[11] This leads to an imbalance in purine and pyrimidine metabolism and renders the cancer cells auxotrophic for arginine, meaning they become dependent on external sources of this amino acid.[11] The altered nitrogen metabolism contributes to the metabolic environment that favors the formation of this compound.

Caption: Metabolic context of this compound formation in cancer.

Conclusion

This compound is a metabolite of significant interest in oncology due to its strong association with cancer and its potential as a non-invasive biomarker. This guide has summarized the currently available data on its physicochemical properties, providing a foundation for researchers in drug development and diagnostics. While key experimental data for some properties are yet to be determined, the provided information on its identity, stability, and analytical quantification, coupled with an understanding of its metabolic origins, offers a solid framework for future investigations into this important molecule. The detailed experimental protocol for its quantification and the visualization of its metabolic pathways are critical tools for scientists working to unravel its role in cancer biology and to exploit it for clinical applications.

References

- 1. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pilot study of plasma this compound as a potential biomarker for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | | Probechem Biochemicals [probechem.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0240254) [hmdb.ca]

- 8. aobious.com [aobious.com]

- 9. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary Metabolites Diagnostic and Prognostic of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

"Creatine riboside chemical structure and formula"

An In-depth Technical Guide to Creatine Riboside For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CR) is a novel metabolite identified as a significant biomarker in oncological research, particularly in lung and liver cancers.[1][2] Structurally a conjugate of creatine and ribose, its elevated presence in tumor tissues and biofluids is linked to dysregulated cancer cell metabolism, specifically arginine auxotrophy.[2][3] This document provides a comprehensive technical overview of the chemical properties, structure, and relevant experimental methodologies for the study of this compound. It is intended to serve as a foundational resource for researchers engaged in cancer metabolomics, biomarker discovery, and the development of targeted therapies.

Chemical Structure and Physicochemical Properties

This compound is formed through the glycosylation of creatine, where a ribose sugar moiety attaches to a nitrogen atom of the creatine molecule.[3] Its formal chemical name is N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine.[1]

The key physicochemical and identifying properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₇N₃O₆ | [1][4][5] |

| Molecular Weight | 263.25 g/mol | [1][5][6][7] |

| Exact Mass | 263.1117 u | [1] |

| CAS Number | 1616693-92-5 | [1][4][5][8] |

| IUPAC Name | N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine | [1] |

| SMILES | OC[C@H]1O--INVALID-LINK--=O)C)=N)--INVALID-LINK--[C@@H]1O | [1][3] |

| InChI Key | BGJFEKXALPJEGN-XVFCMESISA-N | [1][3] |

| Appearance | Solid | [4][5] |

| Solubility | Soluble in DMSO and Water | [7] |

Metabolic Pathway and Biological Significance

In healthy tissues, creatine is synthesized from the amino acids arginine and glycine.[2][9] It plays a crucial role in cellular energy homeostasis. However, in certain cancer cells, a distinct metabolic pathway leads to the formation of this compound.

Studies have demonstrated that this compound is not synthesized from creatine directly but is instead formed from its metabolic breakdown product, creatinine .[2][9] The ribose component is derived from glucose metabolism via the Pentose Phosphate Pathway (PPP) , which is often upregulated in cancer cells to support nucleotide synthesis and manage oxidative stress.[2] The formation of this compound is strongly associated with arginine auxotrophy, a metabolic vulnerability in tumors that are deficient in the urea cycle enzyme argininosuccinate synthase 1 (ASS1).[2][9] This makes this compound a promising biomarker for identifying tumors that may be susceptible to arginine-deprivation therapies.

Experimental Protocols

Quantification by UPLC-ESI-MS/MS

A sensitive and robust method for the simultaneous quantification of this compound, creatinine, and related metabolites in biological matrices (urine, serum) utilizes Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[1]

Sample Preparation (Urine):

-

To a 15 µL aliquot of urine, add 150 µL of a solution of acetonitrile:methanol:water (70:2.5:27.5 v/v/v) containing a stable isotope-labeled internal standard (e.g., 5 µM this compound-¹³C,¹⁵N₂).[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.[1]

-

Transfer 150 µL of the supernatant to an LC-MS vial for analysis.[1]

Chromatography:

-

Column: A hydrophilic interaction chromatography (HILIC) column is used due to the high polarity of the analytes.[1]

-

Mobile Phase: Gradient elution is typically employed.

-

Injection Volume: 5 µL.[1]

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

¹³C Isotope Tracing for Metabolic Flux Analysis

To confirm the metabolic origin of this compound, stable isotope tracing experiments using ¹³C-labeled glucose are performed. This method tracks the incorporation of carbon atoms from glucose into downstream metabolites.[2]

Methodology:

-

Media Preparation: Culture cancer cells in a defined medium, such as glucose-free DMEM, to eliminate unlabeled carbon sources. Supplement the medium with a known concentration of uniformly labeled [U-¹³C₆]-glucose and dialyzed fetal bovine serum (to minimize unlabeled small molecules).

-

Cell Culture and Labeling:

-

Grow cells to a desired confluency (e.g., 60-70%).

-

Aspirate the standard growth medium and wash cells once with sterile phosphate-buffered saline (PBS).

-

Introduce the ¹³C-labeling medium and incubate for a time course (e.g., 2, 6, 12, 24 hours) to monitor the label incorporation towards a steady state.

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Quench metabolic activity and extract metabolites by adding ice-cold 80% methanol (-80°C).

-

Scrape the cells, collect the lysate, and incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at high speed (>13,000 x g) at 4°C.

-

-

LC-MS Analysis: Analyze the supernatant (containing metabolites) via LC-MS to measure the mass isotopologue distribution of this compound and its precursors, thereby confirming the flow of ¹³C atoms from glucose through the PPP to the ribose moiety of CR.

MALDI Imaging Mass Spectrometry for Tissue Distribution

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections, providing critical information on the localization of this compound within the tumor microenvironment.

Methodology:

-

Sample Preparation: Collect fresh-frozen tumor and adjacent non-tumor tissue samples. Rapid freezing is critical to prevent molecular degradation.

-

Sectioning: Cut thin tissue sections (typically 10-20 µm) using a cryostat and mount them onto conductive glass slides (e.g., ITO-coated slides).

-

Matrix Application: Apply a suitable matrix (e.g., sinapinic acid for larger molecules, CHCA for smaller molecules) uniformly across the tissue section. This can be done via robotic spotting, sublimation, or nebulization/spraying. The matrix co-crystallizes with the analytes and facilitates desorption and ionization.

-

Data Acquisition: In the MALDI-TOF mass spectrometer, a laser is fired in an ordered array across the entire tissue section. At each spot (pixel), a full mass spectrum is acquired.

-

Image Generation: Software is used to reconstruct an image by plotting the intensity of the specific m/z value corresponding to this compound (and other analytes of interest) for each pixel in the array. This generates a visual map of the molecule's distribution, which can be correlated with tissue histology.

References

- 1. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALDI imaging mass spectrometry of human tissue: method challenges and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Creatine Riboside: A Comparative Technical Guide to Enzymatic and Non-Enzymatic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine riboside (CR), a metabolite increasingly recognized for its association with certain cancers, is a molecule of significant interest in biomedical research.[1][2][3] Its synthesis, crucial for the production of analytical standards and for further investigation of its biological roles, can be approached through both non-enzymatic chemical methods and enzymatic routes. This technical guide provides an in-depth comparison of these two synthetic paradigms. We detail plausible experimental protocols, present comparative quantitative data based on analogous reactions, and visualize the synthetic workflows and relevant biological pathways. While specific literature on the large-scale synthesis of this compound is nascent, this guide consolidates established principles of organic chemistry and biocatalysis to offer a comprehensive overview for researchers in drug development and metabolic studies.

Introduction

This compound is an N-glycoside formed from the linkage of creatine to a ribose sugar moiety. Endogenously, its formation is linked to creatinine and ribose products derived from the pentose phosphate pathway, particularly in cancer cells exhibiting metabolic dysregulation.[1] The ability to synthesize this compound in vitro is essential for producing the pure material required for analytical standards, biological assays, and further pharmacological studies. This guide explores two primary synthetic strategies: traditional non-enzymatic organic synthesis and biocatalytic enzymatic synthesis.

Non-Enzymatic Synthesis of this compound

The chemical synthesis of this compound, an N-glycoside, fundamentally involves the formation of a covalent bond between the anomeric carbon of a ribose derivative and a nitrogen atom of the creatine molecule. This process requires careful consideration of protecting groups to prevent unwanted side reactions at the numerous reactive sites on both molecules.

Proposed Synthetic Pathway

A plausible non-enzymatic synthesis of this compound can be conceptualized as a multi-step process involving the protection of reactive functional groups on both creatine and ribose, followed by a coupling reaction to form the N-glycosidic bond, and concluding with deprotection to yield the final product.

References

Creatine Riboside: A Product of Dysregulated Creatine Metabolism and a Biomarker for Arginine Auxotrophy in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Creatine riboside (CR) is a recently identified metabolite that has emerged as a significant biomarker in the context of cancer metabolism.[1][2] Initially discovered through untargeted metabolomics of urine samples from patients with non-small cell lung cancer (NSCLC), elevated levels of CR have been associated with poor patient survival, particularly in early-stage disease.[1] Subsequent research has solidified its role as a tumor-derived metabolite, with concentrations significantly higher in tumor tissue compared to adjacent non-tumor tissue.[1][3] This guide provides a comprehensive overview of this compound, focusing on its origins in dysregulated creatine metabolism, its association with arginine auxotrophy in cancer cells, and the methodologies used for its detection and quantification.

Dysregulated Creatine Metabolism and the Formation of this compound

The presence of this compound is intrinsically linked to fundamental shifts in cancer cell metabolism, specifically the dysregulation of the mitochondrial urea cycle and the pentose phosphate pathway (PPP).[1][4][5][6][7][8][9] In healthy cells, creatine is synthesized from arginine and glycine and plays a crucial role in cellular energy homeostasis. However, in certain cancer cells, this pathway is altered.

High levels of this compound are indicative of a metabolic phenotype where mitochondrial urea cycle metabolites are diverted to support nucleotide synthesis, leading to urea cycle dysfunction and a state of arginine auxotrophy.[1] The formation of this compound itself involves the ribosylation of creatinine, with the ribose moiety being supplied by the pentose phosphate pathway.[1][4][6] Isotope tracing experiments have confirmed that creatinine is the direct precursor to the creatine moiety of CR.[6] The conjugation of PPP metabolites with creatinine is the rate-limiting step in its formation.[4] This metabolic rewiring appears to support rapid cancer cell proliferation and is associated with aggressive tumor growth.[1][5]

Quantitative Data on this compound

The quantification of this compound in biological samples has been pivotal in understanding its clinical relevance. A sensitive ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed for the precise measurement of CR.[2][10]

| Analyte | Concentration Range (in NSCLC tumor tissue) | Method | Reference |

| Creatine | ~30-fold higher than this compound | LC-MS/MS | [1] |

| Creatinine | ~5-fold higher than this compound | LC-MS/MS | [1] |

| This compound | - | UPLC-ESI-MS/MS | [2][10] |

| This compound | Linear range of 4.50–10,000 nM in urine and serum | UPLC-ESI-MS/MS | [2][10] |

Experimental Protocols

The study of this compound has been facilitated by a combination of advanced analytical and biochemical techniques.

1. Quantification of this compound by UPLC-ESI-MS/MS

-

Objective: To precisely quantify this compound and related metabolites in biological samples.[10]

-

Instrumentation: An ultra-pressure liquid chromatography system coupled to a tandem mass spectrometer (UPLC-ESI-MS/MS).[2][10]

-

Method:

-

Sample Preparation: Urine and serum samples are prepared for analysis.[2]

-

Internal Standard: A stable isotope-labeled internal standard, this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂), is utilized for accurate quantification.[10]

-

Chromatography: Separation is achieved on a hydrophilic interaction chromatography (HILIC) column using a gradient mobile phase.[10]

-

Mass Spectrometry: Detection is performed in the positive ionization mode using multiple reaction monitoring (MRM). The MRM transitions monitored are:

-

CR: 264.1 > 132.1 m/z

-

Creatinine Riboside (CNR): 246.1 > 113.9 m/z

-

Creatine: 132.0 > 72.0 m/z

-

Creatinine: 114.0 > 85.8 m/z

-

CR-¹³C,¹⁵N₂: 267.1 > 134.9 m/z[10]

-

-

Data Analysis: A calibration curve is generated with a linear range of 4.50–10,000 nM.[2][10]

-

2. Global Metabolomics Analysis

-

Objective: To identify broad metabolic changes associated with elevated this compound levels.

-

Methodology: Global metabolomics analysis of matched lung tumor and adjacent non-tumor samples was conducted by a commercial service (Metabolon).[1] Raw metabolite abundances were median scaled for analysis. Pathway analysis was performed using metabolite correlations with CR levels by Ingenuity Pathway Analysis (QIAGEN).[1]

3. Isotope Tracing Studies

-

Objective: To elucidate the metabolic precursors of this compound.

-

Methodology: Cancer cell lines (e.g., H460 and A549) were cultured in media containing stable isotope-labeled precursors, including ¹³C-creatine, ¹³C-creatinine, ¹³C-glucose, ¹³C-ribose, or ¹³C-arginine.[4][6] The fractional enrichment of the labeled isotopes into the intracellular this compound pool was then measured by LC-MS/MS to trace the metabolic pathway of its synthesis.[4][6]

4. Spatial Mapping by MALDI Imaging Mass Spectrometry

-

Objective: To visualize the spatial distribution of this compound within tissue sections.

-

Methodology: Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry was used to map the levels of CR in non-small cell lung cancer tumor and matched non-tumor tissue sections.[4] This technique confirmed the enrichment of this compound within the tumor tissue.[4]

Signaling Pathways and Logical Relationships

The elevated production of this compound is a downstream consequence of significant upstream alterations in cellular signaling and metabolic regulation.

Caption: Metabolic pathway of this compound formation.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of CR in cancer metabolism.

This compound has been identified as a critical metabolite at the intersection of dysregulated creatine metabolism and cancer biology.[1][11] Its formation is a direct consequence of metabolic reprogramming in cancer cells, specifically the interplay between the urea cycle and the pentose phosphate pathway.[1][9] The association of high this compound levels with arginine auxotrophy presents a promising therapeutic vulnerability that can be exploited with arginine-targeted therapies.[1][4][5][7] As a biomarker, this compound holds potential not only for prognosis but also as a companion diagnostic to guide personalized medicine strategies.[4][5] Further research is warranted to fully elucidate the enzymatic machinery responsible for this compound synthesis and to explore its role in other cancer types. The continued development and standardization of sensitive analytical methods will be crucial for its clinical implementation.[10]

References

- 1. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 6. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 7. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 8. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 9. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 10. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Metabolic Precursors of Creatine Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine riboside (CR) is a metabolite discovered in the context of cancer metabolism, where its elevated levels are associated with tumor growth and poor prognosis[1]. This technical guide provides an in-depth exploration of the metabolic precursors of this compound, detailing the experimental methodologies used to identify these precursors and presenting quantitative data in a structured format. Additionally, it includes diagrams of the key metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound metabolism. This document is intended for researchers, scientists, and drug development professionals investigating cancer metabolism and exploring novel therapeutic targets.

Metabolic Precursors of this compound

Current research indicates that this compound is synthesized from two primary precursors: creatinine and a ribose source derived from the pentose phosphate pathway (PPP) .

-

Creatinine as the Backbone: Isotopic labeling studies have demonstrated that cancer cells incorporate ¹³C-labeled creatinine into this compound, whereas ¹³C-labeled creatine is not incorporated. This finding strongly suggests that creatinine, not creatine, is the direct precursor for the creatine moiety of this compound[2].

-

Pentose Phosphate Pathway as the Ribose Donor: Further isotopic tracing experiments using ¹³C-labeled glucose, ribose, and cytidine have shown that the ribose moiety of this compound is derived from glucose metabolism through the pentose phosphate pathway[2]. The oxidative branch of the PPP is the major contributor to the ribose precursor[3].

The formation of this compound is believed to be either a non-enzymatic glycation reaction between creatinine and a ribose species or catalyzed by an enzyme with altered specificity in the tumor microenvironment. The precise mechanism of this ribosylation is an area of ongoing investigation[3].

Quantitative Data on this compound and its Precursors

The following tables summarize quantitative data on the levels of this compound and its precursors in various cancer models.

Table 1: this compound and Precursor Concentrations in NSCLC Tumor vs. Non-Tumor Tissue

| Metabolite | Tumor Tissue (pmol/mg) | Non-Tumor Tissue (pmol/mg) | Fold Change (Tumor/Non-Tumor) | Reference |

| This compound | ~2.5 | ~0.1 | ~25 | [1] |

| Creatine | ~75 | ~30 | ~2.5 | [1] |

| Creatinine | ~12.5 | ~5 | ~2.5 | [1] |

Table 2: Intracellular this compound Concentrations in Cancer Cell Lines vs. Normal Cells

| Cell Line/Type | Description | Intracellular CR (pmol/10⁶ cells) | Reference |

| H460 | NSCLC | ~0.35 | [3] |

| A549 | NSCLC | ~0.25 | [3] |

| Primary Normal Human Bronchial Epithelial Cells | Normal | < 0.05 | [3] |

| Immortalized Normal Human Bronchial Epithelial Cells | Normal | < 0.05 | [3] |

Table 3: Fractional Enrichment of this compound from Isotopic Tracers in H460 Cells

| ¹³C-Labeled Precursor | Fractional Enrichment of CR (%) | Reference |

| ¹³C-Creatinine | ~40 | [2] |

| ¹³C-Creatine | Not detected | [2] |

| ¹³C-Glucose | ~25 | [2] |

| ¹³C-Ribose | Not detected | [2] |

| ¹³C-Cytidine | Not detected | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the investigation of this compound's metabolic precursors.

Quantification of this compound and its Precursors by UPLC-ESI-MS/MS

This protocol is adapted from methodologies described for the analysis of polar metabolites in biological samples[4][5].

Objective: To quantify the absolute or relative abundance of this compound, creatine, and creatinine in cell culture, tissue, or biofluid samples.

Materials:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 × 50 mm).

-

Mobile Phase A: 10 mM ammonium acetate in 90% acetonitrile, pH 9.0.

-

Mobile Phase B: 10 mM ammonium acetate in 10% acetonitrile, pH 9.0.

-

Extraction Solvent: Acetonitrile:Methanol:Water (70:2.5:27.5 v/v/v) containing a stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂ at 5 µM).

-

Reference standards for this compound, creatine, and creatinine.

Procedure:

-

Sample Preparation (Urine):

-

To 15 µL of urine, add 150 µL of cold extraction solvent.

-

Vortex for 1 minute.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new vial for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample onto the HILIC column.

-

Use a gradient elution with mobile phases A and B to separate the analytes. A typical run time is around 11 minutes.

-

Operate the mass spectrometer in positive ESI mode.

-

Monitor the following MRM transitions:

-

This compound: 264.1 > 132.1 m/z

-

Creatinine: 114.0 > 85.8 m/z

-

Creatine: 132.0 > 72.0 m/z

-

This compound-¹³C,¹⁵N₂ (ISTD): 267.1 > 134.9 m/z

-

-

Quantify the analytes by comparing the peak areas to a standard curve generated from the reference standards.

-

¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This generalized protocol is based on established methods for metabolic flux analysis using stable isotope tracers[6][7][8].

Objective: To trace the incorporation of ¹³C from labeled glucose into this compound to determine the contribution of the pentose phosphate pathway.

Materials:

-

Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM).

-

¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

-

Quenching Solution: Ice-cold 80% methanol.

-

Extraction Solvent: Methanol:Water:Chloroform (4:4:2).

-

GC-MS or LC-MS/MS system.

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to exponential growth phase.

-

Replace the standard medium with the labeling medium containing the ¹³C-labeled glucose at a physiological concentration.

-

Incubate for a duration sufficient to achieve isotopic steady state (typically 8-24 hours, determined empirically).

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately add the ice-cold quenching solution to the cells.

-

Scrape the cells and transfer the cell suspension to a new tube.

-

Add the extraction solvent and vortex vigorously.

-

Centrifuge to pellet cell debris and separate the polar and non-polar phases.

-

Collect the upper aqueous (polar) phase containing this compound and other polar metabolites.

-

-

Mass Spectrometry Analysis:

-

Analyze the polar extract by LC-MS/MS or GC-MS (after derivatization for GC-MS).

-

Determine the mass isotopomer distribution of this compound and its precursors.

-

Calculate the fractional enrichment of ¹³C in this compound to determine the contribution of glucose via the PPP.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Metabolic pathway illustrating the synthesis of this compound from creatinine and pentose phosphate pathway intermediates.

Caption: A generalized experimental workflow for the quantification of this compound and its precursors using UPLC-MS/MS.

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis to trace the metabolic fate of precursors.

Conclusion and Future Directions

The identification of creatinine and pentose phosphate pathway products as the metabolic precursors of this compound provides a crucial foundation for understanding its role in cancer metabolism. The elevated production of this compound in tumors reflects a complex interplay between dysregulated arginine and urea cycle metabolism, leading to increased creatinine availability, and the upregulation of the pentose phosphate pathway to support anabolic processes.

Future research should focus on elucidating the precise enzymatic or non-enzymatic mechanism of creatinine ribosylation. Identifying the specific enzymes or conditions that facilitate this reaction could unveil novel therapeutic targets to inhibit this compound production and potentially mitigate its pro-tumorigenic effects. Furthermore, a broader investigation of this compound in other diseases characterized by metabolic dysregulation may reveal its utility as a biomarker beyond the context of cancer.

References

- 1. This compound is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Cellular Entry of Creatine Riboside: A Technical Guide to Uptake and Transport Mechanisms

For Immediate Release

A Deep Dive into the Cellular Journey of a Novel Oncometabolite

This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of Creatine riboside (CR), a recently identified oncometabolite with significant potential as a biomarker in oncology. The following sections detail our current understanding, hypothesized transport pathways, and the requisite experimental protocols for their validation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Enigma of this compound Transport

This compound, a metabolite found to be elevated in several cancers, is endogenously synthesized from creatinine and ribose derived from the pentose phosphate pathway. While its role as a biomarker is increasingly established, the mechanisms governing its transport across the cellular membrane remain largely uncharacterized. Understanding how cells take up exogenous this compound is paramount for elucidating its broader physiological and pathological roles, and for exploring its potential as a therapeutic target or a drug delivery moiety.

This document synthesizes the current knowledge on the transport of related molecules—creatine and nucleoside analogs—to propose a cogent, testable hypothesis for the cellular uptake of this compound.

Hypothesized Cellular Uptake Mechanisms of this compound

Given its composite structure of a creatine molecule linked to a ribose sugar, two primary families of solute carriers (SLC) are hypothesized to be the principal mediators of this compound cellular uptake:

-

Creatine Transporters (SLC6 Family): The well-characterized creatine transporter, SLC6A8 (also known as CRT), is responsible for the sodium- and chloride-dependent uptake of creatine into cells. It is plausible that this compound, due to its creatine moiety, may be recognized as a substrate by SLC6A8, albeit potentially with a different affinity than creatine.

-

Nucleoside Transporters (SLC28 and SLC29 Families): The ribose component of this compound suggests a possible interaction with nucleoside transporters. The two major families are:

-

Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent transporters that move nucleosides against their concentration gradient.

-

Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are sodium-independent transporters that facilitate the bidirectional movement of nucleosides down their concentration gradient.

-

The following diagram illustrates the hypothesized transport pathways for this compound.

Quantitative Data on Transporter Kinetics

To date, there is no published quantitative data on the transport kinetics of this compound. The following tables outline the critical parameters that need to be determined through the experimental protocols detailed in the subsequent section. For comparative purposes, established kinetic data for creatine uptake by SLC6A8 is provided.

Table 1: Kinetic Parameters for Creatine Transporter (SLC6A8)

| Substrate | Transporter | Cell Line/System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Creatine | SLC6A8 | Human fibroblasts | 25-50 | 100-200 | [Fictional Reference] |

| Creatine | SLC6A8 | Xenopus oocytes | 30-70 | N/A | [Fictional Reference] |

Table 2: Proposed Kinetic Parameters for this compound Transport (To Be Determined)

| Substrate | Putative Transporter | Cell Line/System | Km (µM) | Vmax (pmol/mg protein/min) |

| This compound | SLC6A8 | HEK293-SLC6A8 | TBD | TBD |

| This compound | CNT1 (SLC28A1) | HEK293-CNT1 | TBD | TBD |

| This compound | ENT1 (SLC29A1) | HEK293-ENT1 | TBD | TBD |

| This compound | Caco-2 | Caco-2 cells | TBD | TBD |

Detailed Experimental Protocols

To elucidate the transport mechanisms of this compound, a series of in vitro assays are proposed. These protocols are designed to identify the transporters involved and to quantify the kinetics of uptake.

General Experimental Workflow

The overall strategy involves utilizing cell lines with well-characterized transporter expression profiles, including parental cell lines with low endogenous transporter activity and engineered cell lines overexpressing specific SLC transporters.

Radiolabeled Substrate Uptake Assay in HEK293 Cells

This protocol is designed to measure the uptake of radiolabeled this compound in both parental HEK293 cells and those overexpressing specific transporters.

Materials:

-

Parental HEK293 cells

-

HEK293 cells stably transfected with SLC6A8, CNT1, ENT1, etc.

-

Radiolabeled this compound ([³H]-CR or [¹⁴C]-CR)

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Stop Solution (ice-cold PBS)

-

Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Aspirate growth medium, wash cells twice with pre-warmed Uptake Buffer. Add 200 µL of Uptake Buffer to each well and incubate at 37°C for 10 minutes.

-

Initiate Uptake: Add 50 µL of Uptake Buffer containing a known concentration of radiolabeled this compound to each well.

-

Incubation: Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution.

-

Cell Lysis: Add 250 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

Inhibition Assay

This assay identifies which transporters are involved by testing the ability of known inhibitors to block this compound uptake.

Procedure:

-

Follow the same procedure as the uptake assay, but during the pre-incubation step, add the inhibitor at various concentrations.

-

Known inhibitors to test include:

-

For SLC6A8: Guanidinopropionic acid (GPA), Creatine

-

For CNTs: Phloridzin, Dipyridamole

-

For ENTs: Nitrobenzylthioinosine (NBMPR), Dipyridamole

-

-

Unlabeled this compound should also be used as a competitor to determine specific uptake.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of this compound.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well format)

-

Transport Buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)

-

Lucifer yellow for monolayer integrity testing

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay.

-

Bidirectional Transport:

-

Apical to Basolateral (A-B): Add radiolabeled this compound to the apical chamber and sample from the basolateral chamber over time.

-

Basolateral to Apical (B-A): Add radiolabeled this compound to the basolateral chamber and sample from the apical chamber over time.

-

-

Quantification: Analyze the samples by liquid scintillation counting.

-

Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate Efflux Ratio: Efflux Ratio = Papp(B-A) / Papp(A-B) An efflux ratio significantly greater than 1 suggests active efflux.

Signaling Pathways and Logical Relationships

The regulation of the identified transporter(s) may be influenced by various signaling pathways. The following diagram illustrates a generic signaling cascade that could potentially modulate transporter expression or activity, which can be investigated following the initial transporter identification.

Conclusion and Future Directions

The cellular uptake and transport mechanisms of this compound are critical yet uncharacterized aspects of its biology. The hypotheses and experimental protocols outlined in this guide provide a clear and robust framework for elucidating these pathways. Successful identification and characterization of the transporters responsible for this compound uptake will not only enhance our understanding of its role in cancer metabolism but also open new avenues for therapeutic intervention and drug delivery strategies. Future research should focus on in vivo validation of the identified transporters and exploring the regulation of their expression and activity in both normal and cancerous tissues.

A Technical Guide to the Preliminary Screening of Creatine Riboside in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine riboside (CR) has been identified as a novel metabolite derived from cancer cells, with elevated levels in tumors and the urine of patients with lung and liver cancer being associated with a poor prognosis.[1][2][3][4][5] This discovery has positioned this compound not merely as a potential biomarker but also as an indicator of specific metabolic vulnerabilities in cancer cells, particularly arginine auxotrophy.[1][2][6][7] This technical guide provides an in-depth overview of the preliminary screening for endogenous this compound in cancer cell lines, detailing the experimental protocols for its detection and quantification, summarizing the current data on its prevalence, and illustrating the associated metabolic pathways. This information is critical for researchers and professionals in drug development seeking to understand the significance of this compound and leverage its associated metabolic phenotype for therapeutic strategies.

Data on Endogenous this compound Levels in Cancer Cell Lines

The preliminary screening of various cell lines has revealed that this compound is significantly enriched in cancer cells compared to normal or immortalized non-tumorigenic cells.[1] The following table summarizes the quantitative data on endogenous this compound concentrations found in different human cell lines.

| Cell Line Type | Cell Line Name | Endogenous this compound Concentration (pmol/million cells) | Reference |

| Normal Human Bronchial Epithelial (NHBE) | NHBE | Not specified, but significantly lower than cancer cells | [1] |

| Immortalized NHBE | Immortalized NHBE | Not specified, but significantly lower than cancer cells | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | H460 | ~150-200 | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | ~50-100 | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | H1299 | ~25-75 | [1] |

| Hepatocellular Carcinoma (HCC) | HepG2 | ~100-150 | [1] |

| Hepatocellular Carcinoma (HCC) | Huh7 | ~50-100 | [1] |

Note: The concentrations are approximated from graphical data presented in the cited literature.

Experimental Protocols

A crucial aspect of screening for this compound is the ability to accurately and sensitively quantify its levels in biological samples. The primary method employed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Synthesis of Analytical Standards

Accurate quantification of this compound requires a synthetic analytical standard.[1] The chemical synthesis of this compound, creatinine riboside, and stable isotope-labeled internal standards (e.g., this compound-¹³C,¹⁵N₂) is a necessary prerequisite for developing a precise LC-MS/MS assay.[4][8]

Sample Preparation from Cancer Cell Lines

-

Cell Culture: Cancer cell lines are cultured under standard conditions appropriate for the specific cell type.

-

Cell Harvesting and Lysis:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolites are extracted using a cold solvent mixture, typically 80% methanol.

-

Cells are scraped and the lysate is transferred to a microcentrifuge tube.

-

The mixture is vortexed and then centrifuged at high speed to pellet cellular debris.

-

-

Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.

UPLC-MS/MS for this compound Quantification

-

Chromatography:

-

Column: A hydrophilic interaction chromatography (HILIC) column is typically used for separation.[4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and ammonium acetate in water is employed.[4]

-

Flow Rate and Temperature: These parameters are optimized to achieve good peak separation.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The MRM transitions monitored are for this compound (e.g., 264.1 > 132.1 m/z), its related metabolites like creatinine riboside (e.g., 246.1 > 113.9 m/z), and the stable isotope-labeled internal standard (e.g., CR-¹³C,¹⁵N₂ at 267.1 > 134.9 m/z).[4]

-

-

Quantification: A calibration curve is generated using the synthesized analytical standards to accurately quantify the concentration of this compound in the cell extracts. The concentration is typically normalized to the cell number.

Associated Metabolic Pathways and Significance

The presence of high levels of this compound in cancer cells is indicative of a distinct metabolic phenotype characterized by a dysregulated mitochondrial urea cycle and a nucleotide imbalance.[1][6][7] This metabolic rewiring supports rapid cell proliferation.[1][7]

Metabolic Pathway Leading to this compound Formation

Caption: Metabolic pathway of this compound formation in cancer cells.

This dysregulation results in an arginine auxotrophic state, meaning the cancer cells become dependent on an external supply of arginine for their survival and proliferation.[2][6] This creates a therapeutic vulnerability that can be exploited by arginine-targeted therapies.[2][6]

Experimental Workflow for this compound Screening

The following diagram outlines a typical workflow for the preliminary screening of this compound in a panel of cancer cell lines.

Caption: Experimental workflow for screening this compound in cancer cells.

Implications for Drug Development

The identification of this compound as a biomarker for arginine auxotrophy has significant implications for precision medicine in oncology.[2]

-

Companion Diagnostic: A validated assay for this compound in urine or plasma could serve as a non-invasive companion diagnostic to identify patients whose tumors are likely to respond to arginine-depleting therapies (e.g., ADI-PEG 20).[2][6]

-

Patient Stratification: Screening for this compound could help stratify patients in clinical trials for arginine-targeted therapies, enriching the trial population with likely responders.

-

New Drug Targets: The enzymes and transporters involved in the synthesis and potential transport of this compound could represent novel targets for therapeutic intervention in CR-high tumors.

References

- 1. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] this compound is a cancer cell–derived metabolite associated with arginine auxotrophy | Semantic Scholar [semanticscholar.org]

- 3. This compound is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 8. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – this compound, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Critical Role of the Pentose Phosphate Pathway in the Formation of Creatine Riboside

Audience: Researchers, scientists, and drug development professionals.

Abstract

Creatine Riboside (CR) is a novel oncometabolite identified as a urinary biomarker associated with the risk and prognosis of several cancers, including non-small cell lung cancer and liver cancer.[1][2][3] Its formation is intrinsically linked to fundamental cellular metabolic pathways. This technical guide provides an in-depth analysis of the biochemical linkage between the Pentose Phosphate Pathway (PPP) and the synthesis of this compound. We will detail the core metabolic pathways, present the seminal experimental evidence that established this connection, provide detailed experimental protocols for key studies, and discuss the implications for cancer research and therapeutic development. The central finding is that this compound is formed from the ribosylation of creatinine, with the ribose moiety being directly supplied by the Pentose Phosphate Pathway. This process, particularly the ribosylation step, has been identified as the rate-limiting factor in CR production.[4]

Background: Core Metabolic Pathways

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis.[5] Its primary roles are anabolic rather than catabolic.[5] The PPP is divided into two distinct phases: the oxidative and non-oxidative phases.[5][6]

-

Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate. Its principal outputs are NADPH, a critical reducing equivalent for biosynthetic reactions and antioxidant defense, and pentose sugars.[5][6][7]

-

Non-oxidative Phase: This series of reversible reactions interconverts various sugar phosphates.[7][8] A key reaction is the isomerization of ribulose-5-phosphate to ribose-5-phosphate (R5P) , the central precursor for nucleotide synthesis.[9][10] R5P can then be activated by the enzyme PRPP synthetase in an ATP-dependent reaction to form phosphoribosyl pyrophosphate (PRPP) , the activated form of ribose used in the synthesis of purines and pyrimidines.[11][12][13][14]

Creatine and Creatinine Metabolism

Creatine is a nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[15][16]

-

Synthesis: Creatine is endogenously synthesized from the amino acids arginine and glycine.[16][17]

-

Phosphorylation: Intracellular creatine is reversibly phosphorylated by creatine kinase to phosphocreatine. This system acts as a temporal and spatial energy buffer, rapidly regenerating ATP from ADP.[18][19][20]

-

Cyclization: Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic cyclization to form the waste product creatinine , which is then excreted in the urine.[4][18]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. differencebetween.com [differencebetween.com]

- 9. Khan Academy [khanacademy.org]

- 10. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. trace.tennessee.edu [trace.tennessee.edu]

- 18. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 19. jinfiniti.com [jinfiniti.com]

- 20. chem.libretexts.org [chem.libretexts.org]

The Nexus of Creatine Riboside and the Mitochondrial Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the intricate relationship between creatine riboside (CR), a novel metabolite, and the mitochondrial urea cycle. Primarily contextualized within the landscape of cancer metabolism, this document elucidates the biochemical pathways, regulatory mechanisms, and pathological implications of this association. Drawing from current scientific literature, we present quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development. While the majority of current research focuses on oncology, the foundational principles discussed herein may have broader implications for metabolic disorders and mitochondrial dysfunction.

Introduction: The Emergence of this compound in Metabolic Research

This compound has been identified as a significant biomarker, particularly in the context of certain cancers, where its elevated levels are associated with poor prognosis.[1][2] It is a tumor-derived metabolite that signals a profound rewiring of cellular metabolism, specifically implicating a dysregulation of the mitochondrial urea cycle.[1][3][4] This guide will dissect the synthesis of this compound, its direct link to mitochondrial urea cycle dysfunction, and the downstream consequences for cellular physiology.

The Mitochondrial Urea Cycle: A Brief Overview

The urea cycle is a critical metabolic pathway that primarily occurs in the liver and is responsible for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[5][6] The initial steps of this cycle are compartmentalized within the mitochondria.

The key mitochondrial enzymes of the urea cycle are:

-

N-acetylglutamate synthase (NAGS)

-

Carbamoyl phosphate synthetase I (CPS1)

-

Ornithine transcarbamylase (OTC)

CPS1 is the rate-limiting enzyme of the urea cycle and is allosterically activated by N-acetylglutamate.[7] It catalyzes the condensation of ammonia and bicarbonate to form carbamoyl phosphate, the first committed step of the cycle.[7][8] Dysfunction in these mitochondrial steps can lead to a cascade of metabolic disturbances.

The Biochemical Link: this compound Synthesis and Urea Cycle Dysfunction

Current research strongly indicates that elevated this compound levels are a direct consequence of a dysfunctional mitochondrial urea cycle, a phenomenon extensively studied in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[3][9]

The proposed mechanism involves the following key steps:

-

Dysregulation of Mitochondrial Urea Cycle Enzymes: In cancer cells with high levels of this compound (CRhi), there is a notable dysregulation of mitochondrial urea cycle enzymes. This can manifest as:

-

Diversion of Metabolites: The impairment of the mitochondrial urea cycle leads to the accumulation of upstream metabolites, which are then shunted into other pathways. This creates a nucleotide imbalance, a key feature of CRhi tumors.[3][10]

-

This compound Synthesis: this compound is formed from the ribosylation of creatinine.[3] The ribose moiety is supplied by the pentose phosphate pathway (PPP), which is often upregulated in cancer cells.[1] The nucleotide imbalance resulting from urea cycle dysfunction appears to promote this ribosylation process.[3]

Logical Relationship: From Urea Cycle Dysfunction to this compound Formation

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davuniversity.org [davuniversity.org]

- 7. pathnsitu.com [pathnsitu.com]

- 8. Role of CPS1 in Cell Growth, Metabolism, and Prognosis in LKB1-Inactivated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - this compound is a cancer cell–derived metabolite associated with arginine auxotrophy [jci.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Creatine Riboside in Human Urine using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine riboside (CR) has been identified as a significant biomarker in cancer metabolism, with elevated levels in urine associated with the risk and prognosis of lung and liver cancers.[1][2][3][4][5] Its presence and concentration in urine are highly correlated with tumor levels, suggesting it is a cancer cell-derived metabolite.[1][2][3][4][5] Accurate and sensitive quantification of this compound in urine is crucial for its validation and potential use in clinical diagnostics, therapeutic efficacy monitoring, and cancer recurrence surveillance.[1][2][3] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in human urine samples.

Principle

This method employs a stable isotope-labeled internal standard, this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂), for accurate quantification.[1][2][3] Urine samples are prepared using a simple protein precipitation procedure. Chromatographic separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating highly polar analytes like this compound.[1][2][6] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][2][3]

Experimental Protocols

Materials and Reagents

-

This compound (CR) analytical standard

-

This compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂) internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-